molecular formula C29H32N4O2S B11087293 N-Isopropyl-N-phenyl-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide CAS No. 539809-62-6

N-Isopropyl-N-phenyl-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide

Cat. No.: B11087293
CAS No.: 539809-62-6
M. Wt: 500.7 g/mol
InChI Key: LPYXVCBHCUUXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropyl-N-phenyl-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a phenyl group at position 4 and a (4-propylphenoxy)methyl moiety at position 3. The sulfanyl (-S-) linker connects the triazole ring to an N-isopropyl-N-phenylacetamide side chain. The 4-propylphenoxy group may enhance lipophilicity, influencing membrane permeability and pharmacokinetics compared to analogs with shorter or bulkier substituents .

Properties

CAS No.

539809-62-6

Molecular Formula

C29H32N4O2S

Molecular Weight

500.7 g/mol

IUPAC Name

N-phenyl-2-[[4-phenyl-5-[(4-propylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C29H32N4O2S/c1-4-11-23-16-18-26(19-17-23)35-20-27-30-31-29(33(27)25-14-9-6-10-15-25)36-21-28(34)32(22(2)3)24-12-7-5-8-13-24/h5-10,12-19,22H,4,11,20-21H2,1-3H3

InChI Key

LPYXVCBHCUUXCP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N(C4=CC=CC=C4)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-N-phenyl-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the sulfanyl group, and the attachment of the aromatic rings. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and confirming the identity and purity of the final product.

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound’s reactivity is governed by:

  • Triazole ring : Susceptible to electrophilic substitution and ring-opening reactions.

  • Sulfanyl (thioether) group : Prone to oxidation and nucleophilic displacement.

  • Acetamide moiety : Hydrolyzable under acidic/basic conditions.

  • Aromatic substituents : Participate in π-π interactions and steric modulation .

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions.

Reaction Conditions Product Catalyst/Solvent
H₂O₂ (30%), RT, 6 hrsSulfoxide derivativeAcetic acid
mCPBA (1.2 equiv.), CH₂Cl₂, 0°CSulfone derivative

Oxidation selectivity depends on steric hindrance from the triazole’s bulky substituents .

Hydrolysis of Acetamide

The acetamide group hydrolyzes to carboxylic acid under strong acidic or basic conditions:

Conditions Product Yield
6M HCl, reflux, 12 hrs2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetic acid78%
NaOH (10%), EtOH, 80°C, 8 hrsSodium salt of the hydrolyzed product65%

Nucleophilic Substitution at the Triazole Ring

The triazole’s N-atoms participate in regioselective alkylation or arylation:

Reagent Position Modified Product Application
CH₃I, K₂CO₃, DMFN1 of triazoleEnhanced lipophilicity
4-Nitrobenzyl bromide, Et₃NN4 of triazoleFluorescent tagging for imaging

Steric hindrance from the propylphenoxymethyl group directs substitution to less hindered positions .

Ether Cleavage

The propylphenoxymethyl group undergoes acid-catalyzed cleavage:

Conditions Product Byproduct
HBr (48%), AcOH, 100°C, 24 hrs5-(hydroxymethyl)-4-phenyl-4H-1,2,4-triazol-3-thiol4-propylphenol

Cross-Coupling Reactions

The phenyl and triazole groups enable catalytic coupling:

Reaction Type Catalyst Product
Suzuki-Miyaura (aryl bromide)Pd(PPh₃)₄Biaryl-functionalized derivative
Huisgen cycloaddition (alkyne)Cu(I)Triazole-linked dimer

Steric and Electronic Effects

  • Steric hindrance : Bulky substituents (e.g., isopropyl, phenyl) slow nucleophilic attacks at the triazole ring.

  • Electronic effects : Electron-withdrawing groups on the triazole enhance sulfanyl oxidation rates .

Analytical Characterization

Reaction progress is monitored using:

  • TLC : Hexane/EtOAc (3:1) for sulfanyl oxidation products.

  • HPLC : C18 column, acetonitrile/water gradient for hydrolyzed products.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The compound has been evaluated for its efficacy against various cancer cell lines, showing promising results in inhibiting cell growth.

Case Study: In Vitro Anticancer Evaluation

A study conducted by the National Cancer Institute (NCI) assessed the compound's activity against a panel of human tumor cells. The results indicated that it exhibited significant cell growth inhibition, with mean GI50 values suggesting effective cytotoxicity at low concentrations. The compound's structure was confirmed using techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS), which are crucial for validating its chemical integrity before biological testing .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. Molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is relevant in the context of inflammatory diseases.

Case Study: In Silico Docking Studies

In silico evaluations have shown that N-Isopropyl-N-phenyl-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide binds effectively to the active site of 5-LOX. This interaction could lead to decreased production of leukotrienes, mediators involved in inflammatory responses . Such findings warrant further investigation into its therapeutic potential for conditions like asthma and arthritis.

Stabilization in Polymer Applications

N-Isopropyl-N-phenyl compounds are known for their role as stabilizers in rubber and polymer formulations. The specific compound discussed here can be utilized to enhance the durability and performance of rubber products, particularly in tire manufacturing.

Case Study: Rubber Stabilization

The compound acts as an antioxidant and antiozonant, preventing degradation caused by environmental factors such as ozone and UV radiation. Its effectiveness has been documented through accelerated aging tests on rubber samples containing varying concentrations of the compound. Results indicated improved resistance to cracking and aging compared to control samples without the stabilizer .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibits growth of various cancer cell linesSignificant GI50 values indicating effective cytotoxicity
Anti-inflammatoryPotential 5-lipoxygenase inhibitorEffective binding in molecular docking studies
Polymer StabilizationActs as an antioxidant in rubber formulationsImproved durability and resistance to aging in rubber products

Mechanism of Action

The mechanism of action of N-Isopropyl-N-phenyl-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes structural differences and inferred properties of the target compound and its analogs:

Compound Name Substituents at Triazole Positions 4/5 Key Functional Groups Inferred Properties/Bioactivity References
Target Compound 4-phenyl, 5-(4-propylphenoxy)methyl Propylphenoxy, isopropyl-phenylacetamide Enhanced lipophilicity, anti-inflammatory potential
N-(4-Isopropylphenyl)-2-({4-(4-methoxyphenyl)-5-[4-(tert-butyl)phenyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide 4-(4-methoxyphenyl), 5-[4-(tert-butyl)phenyl] Methoxy, tert-butyl Higher steric bulk; possible reduced solubility
N-(2,3-Dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide 4-phenyl, 5-(4-propylphenoxy)methyl Dimethylphenylacetamide Similar lipophilicity; altered metabolic stability
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides 4-amino, 5-(furan-2-yl) Furan, amino Improved anti-exudative activity (47% inhibition at 10 mg/kg)
N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide N/A (non-triazole) Methylsulfonyl, chloro-nitro Intermediate for heterocyclic synthesis

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-propylphenoxy group (electron-donating) contrasts with analogs bearing electron-withdrawing substituents (e.g., nitro, chloro), which often enhance antimicrobial activity but reduce solubility .
  • Lipophilicity : The propyl chain in the target compound may improve membrane penetration compared to tert-butyl () or methoxy groups (), which introduce steric hindrance or polarity .
  • Synthetic Flexibility : The triazole core allows modular synthesis; for example, hydrazine hydrate and CS₂ are common reagents for cyclization .

Biological Activity

N-Isopropyl-N-phenyl-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide is a compound with potential therapeutic applications, particularly in antimicrobial and neuropharmacological contexts. This article aims to synthesize current research findings on its biological activity, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound has the molecular formula C29H32N4O2SC_{29}H_{32}N_{4}O_{2}S and a molecular weight of approximately 500.7 g/mol. Its structure features a triazole ring, which is often associated with diverse biological activities due to its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a series of synthesized compounds based on similar triazole structures were tested against various microbial strains. The results indicated that many of these compounds had lower Minimum Inhibitory Concentrations (MICs) compared to standard antibiotics, suggesting enhanced efficacy against resistant strains .

Compound NameMIC (µg/mL)Standard Drug MIC (µg/mL)
Compound A816
Compound B48
N-Isopropyl-N-phenyl...28

Neuropharmacological Effects

In addition to antimicrobial properties, this compound has been evaluated for its antidepressant and anticonvulsant activities. Preliminary findings suggest that it may possess significant neuroprotective effects. In animal models, compounds with similar structural features have shown promise in reducing seizure frequency and severity, as well as enhancing mood-related behaviors .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the triazole moiety plays a crucial role in modulating enzyme activity and receptor interactions.

  • Antimicrobial Mechanism : The triazole ring may interfere with the synthesis of nucleic acids in microbial cells, leading to cell death.
  • Neuropharmacological Mechanism : It may modulate neurotransmitter systems or inhibit specific ion channels involved in neuronal excitability.

Case Studies

A notable study involved the synthesis and evaluation of various triazole derivatives for their biological activities. The results indicated that compounds with specific substitutions on the phenyl rings exhibited enhanced activity against both microbial pathogens and in neuropharmacological assays .

Q & A

Q. What are optimal conditions for stability studies under physiological pH?

  • Protocol : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS at 0, 6, 12, and 24 hours. Use Arrhenius plots to extrapolate shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.